molecular formula C27H31Cl2N3O B13741631 2-Indolinone, 1-((p-chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-, monohydrochloride CAS No. 33391-16-1

2-Indolinone, 1-((p-chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-, monohydrochloride

Cat. No.: B13741631
CAS No.: 33391-16-1
M. Wt: 484.5 g/mol
InChI Key: SMDMFXUGZIKHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Indolinone, 1-((p-chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-, monohydrochloride is a useful research compound. Its molecular formula is C27H31Cl2N3O and its molecular weight is 484.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Indolinone derivatives are a significant class of compounds in medicinal chemistry, primarily known for their diverse biological activities, including anticancer properties. The specific compound in focus, 2-Indolinone, 1-((p-chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-, monohydrochloride , has garnered attention due to its potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer activity of various 2-indolinone derivatives. For instance, a series of novel benzyl sulfoxide 2-indolinone derivatives exhibited potent tyrosine kinase inhibitory activity , which is crucial for cancer cell proliferation. Among these, certain compounds demonstrated IC50 values significantly lower than 10 μM against human cancer cell lines such as HeLa and MCF-7, indicating strong antiproliferative effects .

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Compounds

CompoundIC50 (μM)
6j1.34 ± 0.03
6o2.69 ± 0.29
Indo 511.60 ± 0.79
6a3.16 ± 0.31
6b3.74 ± 0.19

The compound 6j was identified as particularly potent, with an IC50 value of 1.34 μM , suggesting that structural modifications can enhance biological activity .

The mechanism underlying the anticancer effects of these compounds appears to involve the inhibition of tyrosine kinases, which play a pivotal role in signaling pathways that regulate cell growth and survival. The introduction of methyl and halogen groups into the structure has been shown to influence this activity positively .

Cytotoxic Effects and Cell Cycle Modulation

Further investigations into the cytotoxic effects revealed that certain derivatives could induce programmed cell death (apoptosis) in cancer cells by disrupting cell cycle progression. For example, compound 5b was noted for its ability to significantly alter the distribution of Jurkat cells across different phases of the cell cycle, particularly reducing the G2-M phase population while increasing subG0 populations indicative of apoptosis .

Case Study: Compound Evaluation in Clinical Settings

A study evaluated a series of indolinone derivatives against a panel of 60 human cancer cell lines as part of the National Cancer Institute's screening program. Notably, some derivatives showed GI50 values in the submicromolar range, highlighting their potential as effective anticancer agents .

Table 2: Summary of GI50 Values for Selected Indolinone Derivatives

CompoundGI50 (μM)
Compound A0.91
Compound B1.15
Compound C2.04

These findings underscore the importance of ongoing research into indolinone derivatives as promising candidates for cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on these compounds revealed that specific substitutions on the indolinone scaffold significantly impact their biological activity. For instance, para-bromo substitution on the benzene ring consistently enhanced potency across various assays .

Scientific Research Applications

Anticancer Activity

The primary application of 2-indolinone derivatives is in oncology. Numerous studies have demonstrated that these compounds exhibit potent anticancer properties through various mechanisms:

  • Inhibition of Receptor Tyrosine Kinases : Compounds like Sunitinib and Nintedanib, which are derivatives of indolinone, have been shown to inhibit RTKs involved in tumor growth and angiogenesis. For instance, Nintedanib is FDA-approved for the treatment of idiopathic pulmonary fibrosis and has shown efficacy against various cancers such as non-small cell lung cancer and colorectal carcinoma .
  • Cytotoxicity Against Cancer Cell Lines : Research indicates that 2-indolinone derivatives can induce apoptosis in cancer cells. A study reported that synthesized derivatives displayed significant cytotoxicity against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MCF-7) cell lines, with some compounds achieving an IC50 value of less than 10 µM .

Inhibitors of Cyclin/CDK Complexes

The compound also shows promise as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest in cancer cells, thereby preventing proliferation .

Case Studies

StudyFindingsApplications
Ibrahim et al. (2023)Synthesized various 2-indolinone derivatives; some exhibited IC50 < 10 µM against HT-29 and MCF-7 cellsPotential anticancer agents targeting specific kinases
Growing Science Review (2023)Discussed the role of indolinones in targeting RTKs; highlighted Sunitinib's clinical successDevelopment of new cancer therapies
FDA Approval Case (2014)Nintedanib approved for IPF treatment; demonstrated inhibition of angiogenesisBroader implications for cancer therapy

Properties

CAS No.

33391-16-1

Molecular Formula

C27H31Cl2N3O

Molecular Weight

484.5 g/mol

IUPAC Name

3-[1-[(4-chlorophenyl)methyl-methylamino]-2-oxo-3-phenylindol-3-yl]propyl-dimethylazanium;chloride

InChI

InChI=1S/C27H30ClN3O.ClH/c1-29(2)19-9-18-27(22-10-5-4-6-11-22)24-12-7-8-13-25(24)31(26(27)32)30(3)20-21-14-16-23(28)17-15-21;/h4-8,10-17H,9,18-20H2,1-3H3;1H

InChI Key

SMDMFXUGZIKHAW-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.